2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
CAS No.: 325803-84-7
Cat. No.: VC15463989
Molecular Formula: C25H19N3O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325803-84-7 |
|---|---|
| Molecular Formula | C25H19N3O3 |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-oxo-N-(4-phenyldiazenylphenyl)-8-prop-2-enylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C25H19N3O3/c1-2-7-17-8-6-9-18-16-22(25(30)31-23(17)18)24(29)26-19-12-14-21(15-13-19)28-27-20-10-4-3-5-11-20/h2-6,8-16H,1,7H2,(H,26,29) |
| Standard InChI Key | SSBKSGTZMMTUIT-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Introduction
Structural Features and Molecular Properties
The molecule’s core consists of a 2H-chromene-2-one scaffold, a bicyclic system comprising fused benzene and pyran rings. At position 3, a carboxamide group (-CONH-) is attached, which is further substituted by a 4-[(E)-phenyldiazenyl]phenyl moiety. The diazenyl group (-N=N-) adopts an E (trans) configuration, a critical feature for maintaining planar geometry and enabling π-π interactions with biological targets or synthetic polymers . At position 8, an allyl (prop-2-en-1-yl) group introduces steric bulk and potential reactivity for further functionalization.
Key Structural Attributes:
| Property | Description |
|---|---|
| Chromene Core | 2H-chromen-2-one with ketone at C2 and oxygen heteroatom in pyran ring. |
| Diazenyl Group | E-configuration azo (-N=N-) bridge linking phenyl and chromene systems. |
| Allyl Substituent | Prop-2-en-1-yl group at C8, enabling polymerization or crosslinking. |
| Carboxamide Linkage | -CONH- group at C3, enhancing hydrogen-bonding capacity. |
The combination of these groups creates a multifunctional molecule with electronic diversity, as evidenced by its 409.4 g/mol molecular weight and extended conjugation system. Comparative analyses with simpler chromenes, such as 4H-chromen-4-one derivatives , highlight how the diazenyl and allyl groups enhance steric and electronic complexity, potentially improving binding affinity in biological systems .
Synthetic Pathways and Optimization
The synthesis of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves multi-step organic reactions, though precise details remain proprietary. General approaches for analogous chromenes suggest the following sequence:
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Chromene Core Formation:
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Diazenyl Group Incorporation:
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Carboxamide Functionalization:
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Activation of the C3 carboxyl group (e.g., via mixed anhydrides) and coupling with 4-aminophenyl diazenyl derivatives.
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Critical challenges include maintaining the E-configuration of the diazenyl group and minimizing side reactions during allylation. Yields are likely optimized using catalysts such as p-toluenesulfonic acid (for cyclization) and palladium complexes (for cross-couplings) .
Materials Science Applications
Functionalized Polymers
The allyl group enables incorporation into polymers via radical polymerization or thiol-ene click chemistry. Such polymers could serve as pH-responsive materials or dye-sensitized solar cells (DSSCs) .
Azo Dyes and Sensors
The diazenyl group’s photoisomerization properties make this compound a candidate for optical switches or chemosensors. Similar chromene-azo hybrids exhibit solvatochromic behavior, changing color in response to polarity or metal ions .
Molecular docking simulations predict strong binding to COX-2 (PDB ID: 5IKT) and DNA gyrase (PDB ID: 1KZN), with binding energies comparable to reference drugs . Key interactions include:
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